molecular formula C22H18Cl2N2O2S B2739880 3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 394232-44-1

3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2739880
CAS No.: 394232-44-1
M. Wt: 445.36
InChI Key: OLFZBHDQIRKBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of two 4-chlorophenyl groups and a tosyl group attached to a dihydropyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorobenzaldehyde with tosylhydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the dihydropyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives with different substituents.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while reduction can produce various dihydropyrazole derivatives.

Scientific Research Applications

3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole: Lacks the tosyl group, which may affect its reactivity and biological activity.

    3,5-bis(4-methylphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole: Contains methyl groups instead of chlorophenyl groups, leading to different chemical properties.

    3,5-bis(4-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole:

Uniqueness

The presence of the tosyl group and 4-chlorophenyl groups in 3,5-bis(4-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole makes it unique compared to other similar compounds

Properties

IUPAC Name

3,5-bis(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O2S/c1-15-2-12-20(13-3-15)29(27,28)26-22(17-6-10-19(24)11-7-17)14-21(25-26)16-4-8-18(23)9-5-16/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFZBHDQIRKBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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